molecular formula C11H6Cl3NO2S B2654528 (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate CAS No. 341967-80-4

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate

Cat. No.: B2654528
CAS No.: 341967-80-4
M. Wt: 322.58
InChI Key: HHAXGYKWAMWSJK-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate: is a chemical compound with the molecular formula C11H6Cl3NO2S and a molecular weight of 322.58 g/mol . This compound features a thiazole ring substituted with a chloro group and a benzoate ester substituted with two chloro groups. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate typically involves the reaction of 2,3-dichlorobenzoic acid with (2-chloro-1,3-thiazol-5-yl)methanol under esterification conditions. This reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but utilizes continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate involves its interaction with biological macromolecules . The compound can bind to enzymes and receptors , inhibiting their activity. The chloro groups enhance its lipophilicity , allowing it to penetrate cell membranes more effectively .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2S/c12-8-3-1-2-7(9(8)13)10(16)17-5-6-4-15-11(14)18-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXGYKWAMWSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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